molecular formula C8H11NO B1280776 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde CAS No. 288089-52-1

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1280776
M. Wt: 137.18 g/mol
InChI Key: INIKRFIBCIHMIC-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound with the molecular formula C9H11NO and a molecular weight of 137.18 g/mol . It belongs to the class of pyrrole derivatives and contains aldehyde functionality. The compound’s structure consists of a pyrrole ring substituted with three methyl groups at positions 2, 4, and 5, along with an aldehyde group at position 3.

Scientific Research Applications

Pyrrole derivatives have diverse applications in various fields . Here are some general applications of pyrrole derivatives:

  • Medicinal Chemistry

    • Pyrrole is a biologically active scaffold possessing diverse activities . It’s found in many natural products and marketed drugs .
    • Pyrrole-containing analogs are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma, and myelofibrosis, etc.), antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
    • The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
  • Drug Discovery

    • Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value .
    • The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility .
    • Pyrrole is a fundamental building block for many biologically active molecules .
  • Material Science

    • Pyrrole derivatives have applications in material science .
    • The properties of pyrrole make it a valuable tool for material design and development .
  • Catalysis

    • Pyrrole derivatives are used in catalysis .
    • Modern synthetic pathways include metals, nanomaterials, and complex heterogeneous catalyzed methods for pyrrole derivatives .

properties

IUPAC Name

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-5-6(2)9-7(3)8(5)4-10/h4,9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIKRFIBCIHMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477459
Record name 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde

CAS RN

288089-52-1
Record name 2,4,5-trimethyl-1H-pyrrole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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